![molecular formula C8H7N3O4 B2602730 2-Methyl-6-nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one CAS No. 337463-71-5](/img/structure/B2602730.png)
2-Methyl-6-nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6-nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one, also known as NBM-T-BX or 7-BX, is a novel compound that has been synthesized and studied for its potential applications in scientific research.
Applications De Recherche Scientifique
7-BX has been studied for its potential applications in scientific research, specifically in the field of neuroscience. It has been shown to selectively inhibit the activity of protein kinase C epsilon (PKCε), which is involved in the regulation of synaptic plasticity and learning and memory. This makes 7-BX a potential tool for studying the role of PKCε in these processes.
Mécanisme D'action
The mechanism of action of 7-BX involves the selective inhibition of PKCε. PKCε is a member of the protein kinase C family of enzymes, which are involved in the regulation of many cellular processes. PKCε is specifically involved in the regulation of synaptic plasticity and learning and memory. 7-BX binds to the ATP-binding site of PKCε, preventing its activity and leading to a decrease in synaptic plasticity and impairment of learning and memory.
Biochemical and Physiological Effects
The biochemical and physiological effects of 7-BX have been studied in both in vitro and in vivo models. In vitro studies have shown that 7-BX selectively inhibits the activity of PKCε without affecting other PKC isoforms. In vivo studies have shown that 7-BX impairs learning and memory in mice, supporting the role of PKCε in these processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-BX in lab experiments is its selectivity for PKCε, which allows for the specific study of this isoform without affecting other PKC isoforms. However, 7-BX has limitations in terms of its solubility and stability, which can affect its efficacy and reproducibility in experiments.
Orientations Futures
There are several future directions for research on 7-BX. One area of focus could be the development of more stable and soluble analogs of 7-BX for use in experiments. Another area of focus could be the study of PKCε in other areas of the brain and in other cellular processes. Additionally, the potential therapeutic applications of PKCε inhibitors, including 7-BX, for the treatment of neurological disorders could be explored.
Méthodes De Synthèse
The synthesis of 7-BX involves the reaction of 2-methyl-6-nitro-2H-pyran-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 2-aminophenol to form 7-BX. The synthesis of 7-BX has been optimized to yield high purity and high yield.
Propriétés
IUPAC Name |
2-methyl-6-nitro-4H-pyrido[3,2-b][1,4]oxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O4/c1-4-8(12)10-7-5(15-4)2-3-6(9-7)11(13)14/h2-4H,1H3,(H,9,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZNFBGOBSQKFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=CC(=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


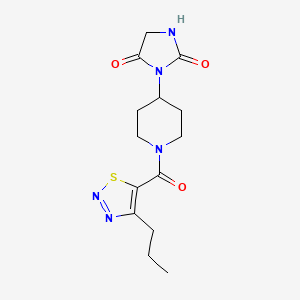
![N-benzyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2602650.png)
![N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-nitrobenzamide](/img/structure/B2602651.png)
![tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2602652.png)
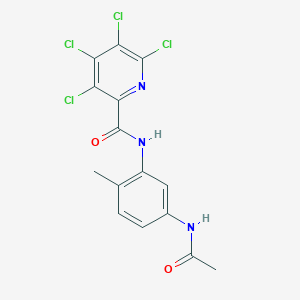
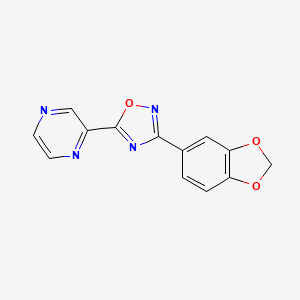
![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)cinnamamide hydrochloride](/img/structure/B2602657.png)
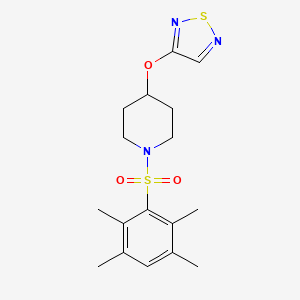
![Ethyl 2-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]acetate;hydrochloride](/img/structure/B2602659.png)
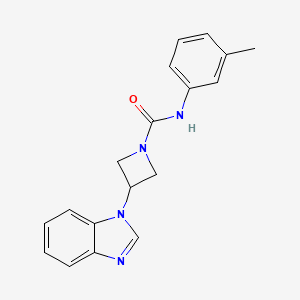
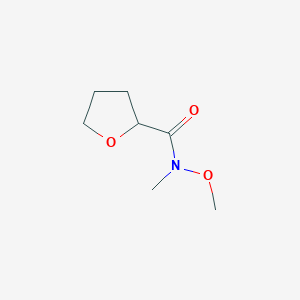
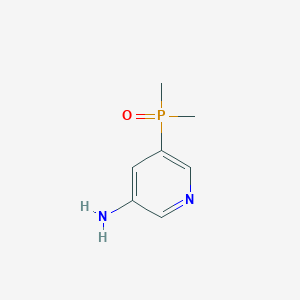
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B2602668.png)